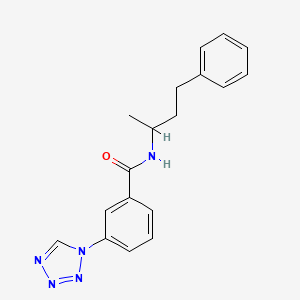![molecular formula C7H6N4O3S B11302075 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid](/img/structure/B11302075.png)
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PXYC2 is a ribosomal protein S1 antagonist, specifically targeting the ribosomal protein S1 in Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the trans-translation process, which is crucial for the survival and pathogenicity of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PXYC2 involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties .
Industrial Production Methods
Industrial production of PXYC2 involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
PXYC2 undergoes various chemical reactions, including:
Oxidation: PXYC2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in PXYC2, altering its chemical properties.
Substitution: PXYC2 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of PXYC2 with modified functional groups, which can have different biological activities and chemical properties .
Applications De Recherche Scientifique
PXYC2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying ribosomal protein interactions and trans-translation processes.
Biology: Investigated for its role in inhibiting Mycobacterium tuberculosis and other bacterial pathogens.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mécanisme D'action
PXYC2 exerts its effects by binding to the ribosomal protein S1, inhibiting its function in the trans-translation process. This disruption of trans-translation leads to the accumulation of incomplete proteins, ultimately causing bacterial cell death. The molecular targets include the ribosomal protein S1 and associated pathways involved in protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: Another compound targeting Mycobacterium tuberculosis, but with a different mechanism of action.
Isoniazid: A widely used anti-tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: Inhibits bacterial RNA synthesis by targeting RNA polymerase
Uniqueness of PXYC2
PXYC2 is unique in its specific targeting of the ribosomal protein S1, making it a valuable tool for studying trans-translation and developing new therapeutic strategies against Mycobacterium tuberculosis. Its distinct mechanism of action sets it apart from other anti-tuberculosis agents .
Propriétés
Formule moléculaire |
C7H6N4O3S |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H6N4O3S/c12-3(13)1-15-7-10-5-4(6(14)11-7)8-2-9-5/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) |
Clé InChI |
MGMKXTOVQNCAQM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11301992.png)
![N-(3,5-dimethoxyphenyl)-2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11302000.png)
![N-(3-Methylbutyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11302017.png)
![N-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302021.png)
![5-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11302034.png)
![4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11302037.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302044.png)
![4-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302055.png)
![3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11302061.png)
![4-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11302064.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11302068.png)

![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302082.png)
![1-(3-Bromophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302085.png)
